2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide
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Overview
Description
2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide is an organic compound characterized by the presence of two benzenesulfonyl groups attached to an amino group and a phenyl group. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with another equivalent of benzenesulfonyl chloride to yield the final product.
Reaction Conditions:
Temperature: Typically carried out at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst/Base: Sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Sulfonamide derivatives are known for their antibacterial properties, and this compound is investigated for similar uses.
Industry
In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide
- N-phenylbenzenesulfonamide
- 2-amino-N,N-dimethylbenzenesulfonamide
Uniqueness
2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide is unique due to the presence of two benzenesulfonyl groups, which enhance its reactivity and binding affinity compared to similar compounds. This structural feature makes it particularly effective in applications requiring strong and specific interactions with molecular targets.
Conclusion
This compound is a compound of significant interest in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool in research and application, from synthetic chemistry to potential therapeutic uses.
Properties
IUPAC Name |
2-amino-N-(benzenesulfonyl)-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c19-17-13-7-8-14-18(17)26(23,24)20(15-9-3-1-4-10-15)25(21,22)16-11-5-2-6-12-16/h1-14H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXWWJCKIQUJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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